Bisindolylmaleimide VIII
Bisindolylmaleimide VIII
Bisindolylmaleimide VIII (BIM VIII) is a selective protein kinase C (PKC) inhibitor (IC50 = 158 nM for rat brain PKC) that acts at the ATP binding site of PKC. This compound exhibits some degree of PKC isozyme specificity with preference for PKCα over PKCβI, PKCβII, PKCγ, or PKCε (IC50s = 53, 195, 163, 213, and 175 nM, respectively). At 10 µM BIM VIII does not inhibit the tyrosine phosphorylation or the activation of phospholipase C γ1.3 BIM VIII inhibits carbachol-evoked noradrenaline release from human SH-SY5Y neuroblastoma cells with an IC50 value of 600 nM.
Selective protein kinase C (PKC) inhibitor. Inhibits proliferation of cultured mouse epidermal keratinocytes. Enhances Fas- and TRAIL-mediated apoptosis. Inhibits T cell-mediated autoimmune diseases. Inhibits stimulation of insulin secretion by glucose. Inhibits panel of protein kinases (e.g. GSK-3beta, CDK2).
Selective protein kinase C (PKC) inhibitor. Inhibits proliferation of cultured mouse epidermal keratinocytes. Enhances Fas- and TRAIL-mediated apoptosis. Inhibits T cell-mediated autoimmune diseases. Inhibits stimulation of insulin secretion by glucose. Inhibits panel of protein kinases (e.g. GSK-3beta, CDK2).
Brand Name:
Vulcanchem
CAS No.:
138516-31-1
VCID:
VC21155277
InChI:
InChI=1S/C24H22N4O2.C2H4O2/c1-27-13-17(15-7-2-4-9-19(15)27)21-22(24(30)26-23(21)29)18-14-28(12-6-11-25)20-10-5-3-8-16(18)20;1-2(3)4/h2-5,7-10,13-14H,6,11-12,25H2,1H3,(H,26,29,30);1H3,(H,3,4)
SMILES:
CC(=O)O.CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN
Molecular Formula:
C26H26N4O4
Molecular Weight:
458.5 g/mol
Bisindolylmaleimide VIII
CAS No.: 138516-31-1
Cat. No.: VC21155277
Molecular Formula: C26H26N4O4
Molecular Weight: 458.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Bisindolylmaleimide VIII (BIM VIII) is a selective protein kinase C (PKC) inhibitor (IC50 = 158 nM for rat brain PKC) that acts at the ATP binding site of PKC. This compound exhibits some degree of PKC isozyme specificity with preference for PKCα over PKCβI, PKCβII, PKCγ, or PKCε (IC50s = 53, 195, 163, 213, and 175 nM, respectively). At 10 µM BIM VIII does not inhibit the tyrosine phosphorylation or the activation of phospholipase C γ1.3 BIM VIII inhibits carbachol-evoked noradrenaline release from human SH-SY5Y neuroblastoma cells with an IC50 value of 600 nM. Selective protein kinase C (PKC) inhibitor. Inhibits proliferation of cultured mouse epidermal keratinocytes. Enhances Fas- and TRAIL-mediated apoptosis. Inhibits T cell-mediated autoimmune diseases. Inhibits stimulation of insulin secretion by glucose. Inhibits panel of protein kinases (e.g. GSK-3beta, CDK2). |
|---|---|
| CAS No. | 138516-31-1 |
| Molecular Formula | C26H26N4O4 |
| Molecular Weight | 458.5 g/mol |
| IUPAC Name | acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione |
| Standard InChI | InChI=1S/C24H22N4O2.C2H4O2/c1-27-13-17(15-7-2-4-9-19(15)27)21-22(24(30)26-23(21)29)18-14-28(12-6-11-25)20-10-5-3-8-16(18)20;1-2(3)4/h2-5,7-10,13-14H,6,11-12,25H2,1H3,(H,26,29,30);1H3,(H,3,4) |
| Standard InChI Key | VEOXVBTXROWDAH-UHFFFAOYSA-N |
| SMILES | CC(=O)O.CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN |
| Canonical SMILES | CC(=O)O.CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN |
| Appearance | Assay:≥98%A crystalline solid |
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